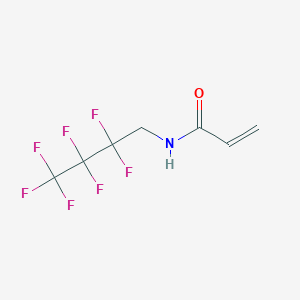

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide

Description

N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a heptafluorobutyl chain (C4F7H2) attached to the nitrogen of a prop-2-enamide group. For instance, 2,2,3,3,4,4,4-heptafluorobutyl acrylate (a precursor) is used in polymerization and material science applications, suggesting that the target compound may serve as a monomer or intermediate in fluoropolymer synthesis . The heptafluorobutyl group confers high electronegativity, lipophilicity, and thermal stability, which are advantageous in coatings, surfactants, or specialty materials .

Properties

IUPAC Name |

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F7NO/c1-2-4(16)15-3-5(8,9)6(10,11)7(12,13)14/h2H,1,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBHHHGUOQBSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895687 | |

| Record name | N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-65-7 | |

| Record name | N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide undergoes various chemical reactions, including:

Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles and nucleophiles.

Polymerization: The compound can undergo radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Addition Reactions: Typically involve reagents like hydrogen halides or halogens.

Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Substitution Reactions: Often require strong bases or nucleophiles.

Major Products Formed:

Addition Reactions: Result in the formation of haloalkanes or other addition products.

Polymerization: Produces fluorinated polymers with high thermal stability and chemical resistance.

Substitution Reactions: Yield substituted derivatives with modified properties.

Scientific Research Applications

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide has diverse applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers for coatings, adhesives, and sealants.

Biology: Employed in the development of bio-compatible materials due to its chemical inertness and stability.

Medicine: Investigated for its potential in drug delivery systems and medical devices.

Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.

Mechanism of Action

The mechanism of action of N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide is primarily related to its chemical structure. The fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The double bond in the prop-2-enamide moiety allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Key Differences :

- Solubility : The fluorinated alkyl chain in N-(heptafluorobutyl)prop-2-enamide likely reduces water solubility compared to the polar natural analogs.

- Bioactivity: Natural acrylamides show pronounced anti-inflammatory effects, whereas fluorinated derivatives may prioritize material properties over bioactivity.

Table 1. Structural and Bioactive Comparison of Acrylamide Derivatives

Fluorinated Structural Analogues

N,N-Bis(Heptafluorobutyl)-Naphthalene Tetracarboximide

This compound (C22H8F14N2O4) shares the heptafluorobutyl substituent but incorporates a naphthalene diimide core. Key features include:

- Crystal Structure : The naphthalene core is nearly planar (average deviation: 0.0583 Å), with fluorinated chains adopting all-cis conformations. Molecular packing in layered arrangements minimizes π-π stacking, critical for semiconductor applications .

- Applications : Used in organic thin-film transistors due to charge transport properties .

Comparison with Target Compound :

- Electronic Properties : The naphthalene diimide core enables semiconductor behavior, whereas the acrylamide structure in N-(heptafluorobutyl)prop-2-enamide lacks such conjugation.

- Synthesis : Both compounds require fluorinated precursors, but the diimide derivative involves multi-step condensation, contrasting with simpler acrylation for the target compound .

Key Trends :

- Thermal Stability : Fluorinated chains enhance thermal resistance, making these compounds suitable for extreme environments.

- Chemical Inertness : The strong C-F bonds reduce reactivity, limiting biodegradability but improving durability in materials .

Biological Activity

N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields including materials science and biology. The compound's structure contributes to its hydrophobicity and stability, making it suitable for a range of applications from drug delivery systems to high-performance coatings.

The molecular formula for this compound is CHFNO with a molecular weight of approximately 253.12 g/mol. Its structure includes a prop-2-enamide moiety which allows it to participate in various chemical reactions such as addition and polymerization.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 253.12 g/mol |

| CAS Number | 1422-65-7 |

| Solubility | Low solubility in water |

The biological activity of this compound is largely attributed to its interaction with biological membranes and proteins. The fluorinated nature of the compound enhances its stability and alters its interaction with biological systems:

- Hydrophobic Interactions : The presence of fluorine atoms increases hydrophobicity which can influence membrane permeability.

- Chemical Stability : The compound's stability under various environmental conditions allows it to maintain functionality in biological systems.

Pharmacokinetics

Due to its low solubility in water and high hydrophobicity, the pharmacokinetics of this compound suggests limited absorption in aqueous environments. However, its stability may allow for prolonged activity in specific applications such as drug delivery systems.

Applications in Scientific Research

This compound has shown potential in various research applications:

- Materials Science : Used as a monomer for synthesizing fluorinated polymers which exhibit unique surface properties.

- Biocompatibility Studies : Investigated for use in creating bio-compatible materials due to its inertness.

- Drug Delivery Systems : Explored for potential applications in targeted drug delivery due to its ability to form stable complexes with therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Fluorinated Polymers for Coatings : Research indicates that polymers derived from this compound exhibit enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

- Drug Delivery Systems : A study focused on the use of fluorinated compounds in drug delivery showed that this compound could enhance the solubility and stability of certain drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.